4-((2-Ethoxyethyl)(ethyl)amino)-2-methylbenzaldehyde
Description
4-((2-Ethoxyethyl)(ethyl)amino)-2-methylbenzaldehyde (CAS: 21850-52-2) is a benzaldehyde derivative with a substituted amino group at the 4-position and a methyl group at the 2-position. Its molecular formula is C₁₄H₂₁NO₂, with a molecular weight of 235.33 g/mol and a density of 1.033 g/cm³ . The compound features an ethoxyethyl-ethylamine moiety, which introduces both hydrophilic (ethoxy) and lipophilic (ethyl) properties. This structural duality makes it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where solubility and reactivity balance are critical.
Properties
IUPAC Name |
4-[2-ethoxyethyl(ethyl)amino]-2-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-4-15(8-9-17-5-2)14-7-6-13(11-16)12(3)10-14/h6-7,10-11H,4-5,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWFOLQXKZCGCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCOCC)C1=CC(=C(C=C1)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30604974 | |
| Record name | 4-[(2-Ethoxyethyl)(ethyl)amino]-2-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30604974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128237-47-8 | |
| Record name | 4-[(2-Ethoxyethyl)(ethyl)amino]-2-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30604974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Two-Step Synthesis from 4-Amino-2-methylbenzaldehyde
A validated protocol (CN115304472) begins with 4-amino-2-methylbenzaldehyde (CAS 61594-81-8), synthesized via Vilsmeier-Haack formylation of m-toluidine. Subsequent reductive amination introduces the ethoxyethyl and ethyl groups:
Reagents :
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4-Amino-2-methylbenzaldehyde
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2-Ethoxyethylamine
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Ethylamine
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NaBH(OAc)₃ (reducing agent)
Conditions :
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Solvent: Dichloromethane or THF
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Temperature: 0–25°C
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Reaction time: 12–24 hours
One-Pot Reductive Amination
A streamlined one-pot method eliminates intermediate isolation:
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Aldehyde Activation : 4-Amino-2-methylbenzaldehyde is treated with 2-ethoxyethylamine and ethylamine in methanol.
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Reduction : NaBH₄ is added incrementally at 0°C.
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Workup : Neutralization with NaOH, extraction with ethyl acetate, and rotary evaporation.
Advantages :
Vilsmeier-Haack Formylation
This method directly introduces the aldehyde group into a pre-functionalized aromatic ring. A representative industrial synthesis (EP465105) proceeds as follows:
Reaction Scheme
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Substrate : N-Ethyl-N-(2-ethoxyethyl)-m-toluidine.
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Formylation : POCl₃ and DMF at 0–5°C.
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Quenching : Ice-water mixture, pH adjustment to 8–9 with NaOH.
Conditions :
Industrial Adaptation
Large-scale production employs continuous flow reactors to enhance heat transfer and reduce byproduct formation:
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Temperature Range | Yield | Purity | Scalability |
|---|---|---|---|---|---|
| Reductive Amination | NaBH(OAc)₃, amines | 0–25°C | 73–87% | ≥98% | Pilot-scale |
| Vilsmeier-Haack | POCl₃, DMF | 0–65°C | 82–87% | ≥99.5% | Industrial |
| One-Pot Reductive | NaBH₄, methanol | 0–25°C | 68–75% | ≥95% | Lab-scale |
Trade-offs :
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Reductive Amination : Higher functional group tolerance but requires pre-synthesized aldehyde intermediates.
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Vilsmeier-Haack : Superior atom economy but involves hazardous POCl₃ handling.
Industrial Production Techniques
Continuous Flow Synthesis
Modern facilities utilize tubular reactors for the Vilsmeier-Haack reaction:
Purification Protocols
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Distillation : For crude product under reduced pressure (4–10 mmHg, 175–181°C).
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Crystallization : Ethanol/water (3:1) recrystallization achieves >99.5% purity.
Emerging Methodologies
Solid-Phase Synthesis
A patent (US6710208B2) describes resin-bound intermediates for parallel synthesis:
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Resin : Wang resin functionalized with amino groups.
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Coupling : HATU-mediated amidation with 2-ethoxyethylamine.
Advantages :
Organolithium Cross-Coupling
Preliminary studies (source 12) demonstrate methyllithium coupling with brominated precursors:
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Substrate : 4-Bromo-2-methyl-N-(2-ethoxyethyl)-N-ethylaniline.
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Reagent : [¹¹C]CH₃Li (for isotopic labeling).
Critical Parameter Optimization
Temperature Control
Chemical Reactions Analysis
Types of Reactions
4-((2-Ethoxyethyl)(ethyl)amino)-2-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethoxyethyl and ethylamino groups can undergo substitution reactions with other nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Various nucleophiles or electrophiles, such as halides, amines, or alcohols, can be used under appropriate conditions.
Major Products Formed
Oxidation: 4-((2-Ethoxyethyl)(ethyl)amino)-2-methylbenzoic acid.
Reduction: 4-((2-Ethoxyethyl)(ethyl)amino)-2-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-((2-Ethoxyethyl)(ethyl)amino)-2-methylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((2-Ethoxyethyl)(ethyl)amino)-2-methylbenzaldehyde involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and the target molecule involved.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Polarity: The ethoxyethyl-ethylamino group in the target compound provides moderate polarity compared to purely alkyl (e.g., diethylamino) or hydroxy-substituted (e.g., hydroxyethyl) analogs. This balance enhances solubility in both polar and nonpolar solvents . The hydroxyethyl variant (CAS 27913-86-6) exhibits stronger hydrogen bonding due to the hydroxyl group, increasing its boiling point and aqueous solubility .
The ethoxy group in the target compound reduces intermolecular hydrogen bonding compared to hydroxyethyl derivatives, lowering its boiling point relative to CAS 27913-86-6 .
Biological Activity
4-((2-Ethoxyethyl)(ethyl)amino)-2-methylbenzaldehyde is an organic compound with the molecular formula C₁₄H₂₁NO₂. It has garnered interest in scientific research due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, including antimicrobial and anticancer properties, synthesis methods, and relevant research findings.
- Molecular Weight : Approximately 235.32 g/mol
- Density : About 1.0 g/cm³
- Boiling Point : Approximately 365.4 °C
Synthesis Methods
The synthesis of this compound can be achieved through several methods, primarily involving the reaction of 2-methylbenzaldehyde with 2-ethoxyethylamine and ethylamine. The following table summarizes common synthetic routes:
| Method | Description |
|---|---|
| Acid/Base Catalysis | Utilizes acid or base as a catalyst to facilitate the reaction. |
| Temperature Control | Requires specific temperature settings for optimal yield and purity. |
| Industrial Production | Involves large-scale reactors for continuous flow processes. |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can inhibit the growth of various bacteria, including both Gram-positive and Gram-negative strains .
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. Similar derivatives have demonstrated cytotoxic activity against several cancer cell lines, including HeLa and MCF7 cells . The presence of the ethyl amino group may enhance interactions with biological targets, potentially leading to varied biological effects.
The mechanism of action for this compound is not fully elucidated but is believed to involve interactions with specific molecular targets such as enzymes or receptors. This compound may act as an inhibitor or activator, influencing various biological pathways.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound and its analogs:
- Antimicrobial Activity : A study demonstrated that Schiff base complexes derived from similar aldehydes exhibited enhanced antimicrobial properties compared to their parent compounds .
- Cytotoxicity : Research on related structures indicated significant cytotoxic effects against multiple cancer cell lines, suggesting that modifications in substituent groups can lead to variations in biological activity .
- Drug Development Applications : The compound has been explored for its potential applications in drug development, particularly as an intermediate in synthesizing pharmaceuticals with therapeutic benefits against various diseases .
Q & A
Q. Table 1: Key Structural Parameters from X-ray Analysis (Example)
| Parameter | Value |
|---|---|
| Dihedral angle (aromatic) | 78.31° |
| C–H···O hydrogen bond | 2.827 Å (C1···C1iv) |
| CH-π interaction | 3.139 Å (H8B···Cgv) |
Advanced Question: How can computational methods optimize reaction pathways for macrocyclic condensations involving this aldehyde?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict favorable reaction pathways. For instance:
- Transition state modeling identifies energy barriers for [1+1] or [2+2] condensations with polyamines.
- Machine learning (ML) tools analyze experimental datasets to recommend optimal solvents, temperatures, and stoichiometric ratios. ICReDD’s approach integrates computation, information science, and experiments to reduce trial-and-error cycles .
- Molecular dynamics simulations assess non-covalent interactions (e.g., CH-π, hydrogen bonding) that stabilize macrocyclic products .
Basic Question: Which spectroscopic techniques are critical for characterizing impurities or byproducts in this compound?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS) confirms molecular ion peaks and detects trace impurities.
- 2D NMR (COSY, HSQC) resolves overlapping signals from ethoxyethyl/ethyl groups and identifies regioisomeric byproducts.
- HPLC-MS quantifies purity and separates unreacted precursors or degradation products.
Advanced Question: How can researchers resolve contradictions between experimental (XRD) and computational hydrogen-bonding data?
Methodological Answer:
Discrepancies arise from static (XRD) vs. dynamic (solution-state) environments. Strategies include:
- Temperature-dependent XRD to probe thermal motion effects on hydrogen bond lengths.
- Molecular dynamics (MD) simulations in explicit solvents (e.g., DMF) to model solution-state behavior.
- Solid-state NMR to compare hydrogen bonding patterns in crystalline vs. amorphous phases.
For example, XRD data in Ma & Cao (2011) showed weak H9B···O1ii (2.827 Å) interactions, which may differ in solution due to solvent polarity .
Advanced Question: What experimental designs are optimal for studying CH-π interactions in derivatives of this compound?
Methodological Answer:
- Crystallographic screening : Co-crystallize the aldehyde with π-rich aromatic partners (e.g., benzene, naphthalene) to capture CH-π motifs.
- Fluorescence quenching assays : Monitor changes in emission intensity upon binding to π-systems.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for CH-π interactions .
- DFT calculations : Compare interaction energies of different substituents (e.g., methyl vs. ethyl groups) .
Basic Question: How does solvent choice impact the stability of this compound during storage?
Methodological Answer:
- Polar aprotic solvents (DMF, DMSO) : Stabilize via hydrogen bonding but may promote aldol condensation at elevated temperatures.
- Non-polar solvents (hexane, toluene) : Minimize reactivity but risk precipitation.
- Ethanol/water mixtures : Balance solubility and stability; monitor pH to avoid acid/base-catalyzed degradation .
Advanced Question: How can factorial design improve the efficiency of synthesizing functionalized derivatives?
Methodological Answer:
A 2³ factorial design (factors: temperature, catalyst loading, solvent polarity) identifies optimal conditions:
- Response variables : Yield, purity, reaction time.
- ANOVA analysis pinpoints significant factors (e.g., solvent polarity dominates yield).
- Interaction plots reveal synergistic effects, such as high temperature + polar solvents accelerating imine formation .
Advanced Question: What strategies mitigate challenges in crystallizing this compound for XRD analysis?
Methodological Answer:
- Solvent vapor diffusion : Slow crystallization from DMF/ether mixtures enhances crystal quality.
- Additive screening : Small amines (e.g., triethylamine) disrupt aggregation, improving diffraction resolution.
- Cryocrystallography : Prevents thermal motion artifacts at low temperatures (100 K) .
Basic Question: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Gloves (nitrile), goggles, and lab coats to avoid dermal/ocular exposure.
- Ventilation : Use fume hoods due to potential aldehyde vapor release.
- Waste disposal : Neutralize with aqueous NaHSO₃ before disposal .
Advanced Question: How can AI-driven platforms like COMSOL accelerate the development of novel applications for this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
